2-Ethynyl-5-methylpyridine

mGluR5 antagonist CNS drug discovery Structure-activity relationship

2-Ethynyl-5-methylpyridine (CAS 30413-61-7) is a heteroaryl acetylene building block featuring a terminal alkyne at the pyridine 2-position and a methyl group at the 5-position. This compound serves as a key intermediate for Pd/Cu-catalyzed cross-coupling and CuAAC click chemistry, enabling the construction of complex molecular architectures for medicinal chemistry and materials science.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 30413-61-7
Cat. No. B1282359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-5-methylpyridine
CAS30413-61-7
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C#C
InChIInChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3
InChIKeyRENKQEMYPXHMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-5-methylpyridine (CAS 30413-61-7) – A 5-Methyl-Substituted Ethynylpyridine Building Block with Quantifiable mGluR5 Antagonist Potency Differentiation


2-Ethynyl-5-methylpyridine (CAS 30413-61-7) is a heteroaryl acetylene building block featuring a terminal alkyne at the pyridine 2-position and a methyl group at the 5-position [1]. This compound serves as a key intermediate for Pd/Cu-catalyzed cross-coupling and CuAAC click chemistry, enabling the construction of complex molecular architectures for medicinal chemistry and materials science [2]. The 5-methyl substitution confers distinct physicochemical and biological properties compared to unsubstituted and isomeric ethynylpyridines, directly impacting ligand potency in metabotropic glutamate receptor 5 (mGluR5) antagonist programs [3].

Why 2-Ethynyl-5-methylpyridine Cannot Be Interchanged with Unsubstituted or Isomeric Ethynylpyridines in mGluR5 Antagonist Design


Generic substitution of 2-ethynyl-5-methylpyridine with 2-ethynylpyridine or 2-ethynyl-6-methylpyridine in mGluR5 antagonist scaffolds leads to substantial loss of in vitro potency [1]. The position of the methyl substituent on the pyridine ring directly modulates the ligand's binding affinity to the mGluR5 allosteric site, as demonstrated by systematic structure-activity relationship (SAR) studies [1]. This quantifiable difference in IC₅₀ values underscores the necessity of precise chemical identity in procurement decisions for medicinal chemistry programs targeting mGluR5-mediated disorders [1].

Quantitative Differentiation of 2-Ethynyl-5-methylpyridine (CAS 30413-61-7) Against Closest Analogs: Head-to-Head mGluR5 Antagonist Potency, Lipophilicity, and Physical Property Data


2-Ethynyl-5-methylpyridine-Derived mGluR5 Antagonists Exhibit 2.1-Fold Greater Potency Than Unsubstituted Pyridine Analogs

In a direct head-to-head comparison of 3,5-disubstituted-phenyl mGluR5 antagonists, the (5-methylpyridin-2-yl)ethynyl series (series 3) demonstrates superior potency relative to both the unsubstituted (pyridin-2-yl)ethynyl series (series 4) and the isomeric (6-methylpyridin-2-yl)ethynyl series (series 2) [1]. Specifically, compound 3d (bearing the 5-methylpyridin-2-yl moiety) achieved an IC₅₀ of 0.32 ± 0.01 nM, whereas the directly comparable unsubstituted analog 4d exhibited an IC₅₀ of 0.66 ± 0.22 nM [1]. The 6-methyl isomer 2d showed further reduced potency at 1.22 ± 0.14 nM [1].

mGluR5 antagonist CNS drug discovery Structure-activity relationship

5-Methyl Substitution Modulates Lipophilicity (cLogP) to Favor CNS Drug-Like Properties

The 5-methyl substituent on the pyridine ring increases calculated lipophilicity (cLogP) compared to the unsubstituted analog, a property that can influence blood-brain barrier penetration for CNS-targeted therapeutics [1]. Compound 3d (containing the 5-methylpyridin-2-yl moiety) has a cLogP of 3.74, whereas the unsubstituted analog 4d has a cLogP of 3.25 [1]. This +0.49 log unit increase corresponds to an approximate 3-fold increase in theoretical octanol-water partition coefficient.

Lipophilicity CNS drug design Blood-brain barrier permeability

2-Ethynyl-5-methylpyridine Exhibits a ~21°C Higher Predicted Boiling Point Than 2-Ethynylpyridine, Impacting Purification and Handling Protocols

The presence of a methyl group at the 5-position of the pyridine ring increases the molecular weight and alters intermolecular interactions, resulting in a measurably higher predicted boiling point at atmospheric pressure compared to unsubstituted 2-ethynylpyridine . The predicted boiling point of 2-ethynyl-5-methylpyridine at 760 mmHg is 191.5 ± 28.0 °C , whereas 2-ethynylpyridine is predicted to boil at 170.5 ± 13.0 °C under the same conditions .

Physical property Purification Distillation

2-Ethynyl-5-methylpyridine Serves as a Terminal Alkyne Handle for CuAAC Click Chemistry, Enabling Facile Triazole Ligand Construction

As a terminal ethynylpyridine, 2-ethynyl-5-methylpyridine participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form 1,4-disubstituted 1,2,3-triazoles [1]. This reactivity is a class-level property shared by 2-ethynylpyridines, enabling the construction of bidentate 2-pyridyl-1,2,3-triazole (trzpy) ligands for metal coordination chemistry and materials science [1]. The 5-methyl substituent provides a non-reactive point of diversification that can be leveraged to tune the steric and electronic properties of the resulting triazole ligand without compromising the efficiency of the CuAAC reaction.

Click chemistry CuAAC Triazole synthesis

Optimal Procurement and Research Application Scenarios for 2-Ethynyl-5-methylpyridine (CAS 30413-61-7) Based on Quantified Differentiation


mGluR5 Antagonist Lead Optimization Requiring Sub-Nanomolar Potency

Medicinal chemistry programs developing mGluR5 antagonists for CNS disorders should procure 2-ethynyl-5-methylpyridine to synthesize compounds in the (5-methylpyridin-2-yl)ethynyl series. Direct comparative data demonstrate that this substitution pattern yields antagonists with IC₅₀ values as low as 0.32 nM, a 2.1-fold improvement over the unsubstituted pyridine series [1]. This potency advantage is critical for achieving the low-nanomolar to sub-nanomolar target engagement required for preclinical candidate selection [1].

CNS Drug Design Requiring Tunable Lipophilicity Without Additional Molecular Weight

2-Ethynyl-5-methylpyridine is the preferred building block when a modest increase in lipophilicity (ΔcLogP = +0.49 vs. unsubstituted analog) is desired to enhance blood-brain barrier penetration [1]. This lipophilicity gain is achieved without introducing additional heteroatoms or hydrogen bond donors, preserving ligand efficiency metrics during lead optimization [1].

Synthesis of Triazole-Based Bidentate Ligands for Coordination Chemistry and Materials Science

Researchers employing CuAAC click chemistry to construct 2-pyridyl-1,2,3-triazole (trzpy) ligands should consider 2-ethynyl-5-methylpyridine as a terminal alkyne component [1]. The 5-methyl group provides a non-coordinating substituent that can modulate the steric environment around the metal center and influence solubility, enabling fine-tuning of complex properties without altering the core chelating scaffold [1].

Pd/Cu-Catalyzed Cross-Coupling for σ-Alkynyl Metal Complex Synthesis

Organometallic chemists synthesizing σ-alkynyl iron complexes of the type Cp(CO)₂Fe–C≡C–R should procure 2-ethynyl-5-methylpyridine as a coupling partner. The compound undergoes efficient Pd/Cu-catalyzed M–C coupling with cyclopentadienyliron dicarbonyl iodide to yield the corresponding σ-(pyridylethynyl) complexes in high yields (up to 95% under optimized conditions) [2].

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